molecular formula C10H18ClNS B3077571 N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride CAS No. 1048664-69-2

N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride

Cat. No.: B3077571
CAS No.: 1048664-69-2
M. Wt: 219.78 g/mol
InChI Key: IILDCPLTQSQNKZ-UHFFFAOYSA-N
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Description

N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride is a chemical compound with the molecular formula C10H17NS·HCl and a molecular weight of 219.78 g/mol . This compound is known for its unique structure, which includes a thienyl group, a butanamine chain, and a hydrochloride salt. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride typically involves the reaction of (3-methyl-2-thienyl)methylamine with 1-bromobutane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the alkyl halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt in solid form .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydroxide, alkyl halides

Major Products Formed

Scientific Research Applications

N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (3-Methyl-2-thienyl)methylamine: A related compound with a similar structure but lacking the butanamine chain.

    N-Methyl(2-thienyl)methanamine hydrochloride: Another similar compound with a different alkyl chain.

Uniqueness

N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride is unique due to its specific combination of a thienyl group and a butanamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS.ClH/c1-3-4-6-11-8-10-9(2)5-7-12-10;/h5,7,11H,3-4,6,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILDCPLTQSQNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=CS1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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